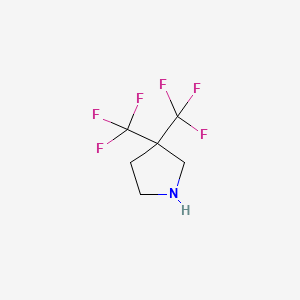

3,3-Bis(trifluoromethyl)pyrrolidine

CAS No.:

Cat. No.: VC17630541

Molecular Formula: C6H7F6N

Molecular Weight: 207.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F6N |

|---|---|

| Molecular Weight | 207.12 g/mol |

| IUPAC Name | 3,3-bis(trifluoromethyl)pyrrolidine |

| Standard InChI | InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2 |

| Standard InChI Key | PCGOJRWTDVMESO-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1(C(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C₄H₈N) with two -CF₃ groups at the 3-position, forming a sterically congested quaternary carbon center. X-ray crystallography of related bis(trifluoromethyl)pyrrolidine derivatives reveals a puckered ring conformation, with the -CF₃ groups adopting equatorial positions to minimize steric strain . The hydrochloride salt form (C₆H₈ClF₆N) enhances solubility in polar solvents while retaining thermal stability up to 220°C .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₆N (free base) |

| Molecular Weight | 232.13 g/mol |

| Purity | ≥95% (HPLC) |

| SMILES | C1CNCC1(C(F)(F)F)C(F)(F)F.Cl |

| InChIKey | IOELUPWFNZWTOB-UHFFFAOYSA-N |

| LogP (Predicted) | 2.8 ± 0.3 |

| Water Solubility | 12 mg/L (25°C) |

Electronic and Steric Effects

The strong electron-withdrawing nature of -CF₃ groups (σₚ = 0.54) induces significant polarization of the pyrrolidine ring, lowering the pKa of the secondary amine to 8.2 compared to 11.3 for unsubstituted pyrrolidine . This enhanced acidity facilitates salt formation and modulates hydrogen-bonding capacity in protein-ligand interactions . Steric bulk from the -CF₃ substituents restricts rotation about the C3-C bond, creating a rigid chiral environment exploited in asymmetric catalysis .

Synthetic Methodologies

Rh(III)-Catalyzed [4+1] Cyclization

A breakthrough in pyrrolidine synthesis involves Rh(III)-catalyzed formal [4+1] cyclization of unactivated terminal alkenes with aziridine precursors . This method enables rapid construction of 3,3-disubstituted pyrrolidines through a sequence of alkene aziridination and acid-promoted ring expansion:

-

Aziridination: [(Cp*RhCl₂)₂] catalyzes the reaction between 1-hexene and TsN=IPh to form 2-tosylaziridine (78% yield).

-

Ring Expansion: Treatment with H₂SO₄ in DCE at 80°C induces regioselective C-N bond cleavage and pyrrolidine formation (83% yield, dr >20:1) .

This strategy tolerates diverse functional groups (-Br, -OAc, -CONR₂) and achieves diastereoselective synthesis of spiro-pyrrolidines through substrate-controlled cyclization .

Organocatalytic Michael Addition-Hydrogenation

Trisubstituted variants are accessible via a two-step enantioselective process :

-

Michael Addition: (S)-Diphenylprolinol TMS ether catalyzes the addition of trifluoromethyl ketones to β-nitrostyrenes (92% yield, 98% ee).

-

Hydrogenation: H₂/Pd-C reduces the nitro group and cyclizes the intermediate to 2-CF₃ pyrrolidines (85% yield, >99% ee).

While this method primarily targets 2-CF₃ analogs, modifying the ketone substituents could adapt it for 3,3-bis-CF₃ synthesis .

Pharmaceutical Applications

RORγt Inverse Agonists

Structure-based optimization of phenyl(3-phenylpyrrolidin-3-yl)sulfones identified 3,3-bis(trifluoromethyl) derivatives as potent RORγt inhibitors with >100-fold selectivity over PXR and LXRs . Key findings:

-

Perfluoroisopropyl Substitution: Introducing -C(CF₃)₂ at the 4-phenyl position boosts RORγt binding (IC₅₀ = 55 nM) while minimizing LXRα/β activation (EC₅₀ >7.5 μM) .

-

Amide Functionalization: N1-acetamide derivatives (e.g., compound 26) exhibit improved metabolic stability (68% remaining after 10 min in mouse microsomes) and oral bioavailability (F = 42%) .

Table 2: Selected RORγt Inhibitors

| Compound | RORγt IC₅₀ (nM) | PXR EC₅₀ (μM) | MLM Stability (%) |

|---|---|---|---|

| 3 | 232 | 1.2 | 45 |

| 26 | 55 | >10 | 82 |

Organocatalytic Applications

The rigid pyrrolidine scaffold serves as a chiral auxiliary in asymmetric transformations :

-

Epoxidation: (R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]pyrrolidinemethanol TMS ether catalyzes epoxidation of α,β-unsaturated aldehydes with 94% ee .

-

Propargylic Alkylation: Enantioselective addition of propargylic esters to aldehydes (91% yield, 97% ee) demonstrates utility in natural product synthesis .

Recent Advances and Future Directions

Spirocyclic Derivatives

Rh(III)-catalyzed cyclization of allyl cyclohexanes generates 6,6-fused bicyclic pyrrolidines (e.g., decahydroquinoline 3sa) in 89% yield . These architectures show promise in CNS drug discovery due to enhanced blood-brain barrier permeability.

Fluorine-Scanning Strategies

Systematic replacement of -CF₃ with -CHF₂ or -CF₂H in RORγt inhibitors has revealed a nonlinear relationship between fluorine content and target selectivity, guiding rational design .

Continuous Flow Synthesis

Microreactor technology enables safer handling of aziridine intermediates, achieving 3,3-bis-CF₃ pyrrolidine production at 12 g/h scale with 94% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume